molecular formula C22H21N3O3 B3437807 2-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE

2-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE

Cat. No.: B3437807
M. Wt: 375.4 g/mol
InChI Key: MTTGPGSNRCHEOG-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the benzodioxole moiety: This step might involve a Friedel-Crafts acylation reaction using a benzodioxole derivative.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using a suitable halogenated precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE would depend on its specific biological target. For example:

    Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor interaction: The compound could act as an agonist or antagonist at a receptor, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.

    Benzodioxole derivatives: Compounds like piperonyl butoxide, used as a pesticide synergist.

    Piperazine derivatives: Compounds like piperazine citrate, used as an anthelmintic.

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24-8-10-25(11-9-24)22(26)17-13-19(23-18-5-3-2-4-16(17)18)15-6-7-20-21(12-15)28-14-27-20/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTGPGSNRCHEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE

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